Home > Products > Screening Compounds P126742 > (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid
(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid - 176199-48-7

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Catalog Number: EVT-267215
CAS Number: 176199-48-7
Molecular Formula: C8H11NO4
Molecular Weight: 185.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Eglumetad is a L-alpha-amino acid.
Overview

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, commonly referred to as LY354740, is a bicyclic amino acid that has garnered significant interest in medicinal chemistry due to its selective action on metabotropic glutamate receptors. This compound is characterized by its unique bicyclic structure which contributes to its biological activity and pharmacological properties.

Classification

LY354740 belongs to the class of metabotropic glutamate receptor agonists, specifically targeting group II metabotropic glutamate receptors. These receptors play crucial roles in neurotransmission and are implicated in various neurological disorders, making LY354740 a valuable compound for research in neuropharmacology.

Synthesis Analysis

The synthesis of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has been achieved through several methodologies:

  1. Starting Materials: The synthesis typically begins with readily available precursors such as 2-cyclopentenone.
  2. Key Steps:
    • Formation of the Bicyclic Core: This involves creating the bicyclic structure through cyclization reactions.
    • Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through specific functionalization reactions.
    • Enantioselective Synthesis: Techniques such as chiral auxiliary methods or asymmetric catalysis are employed to achieve the desired stereochemistry.
  3. Parameters:
    • Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
    • Purification techniques like crystallization and chromatography are essential to isolate the final product effectively .
Molecular Structure Analysis

The molecular structure of (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can be described as follows:

  • Molecular Formula: C₈H₁₁NO₄
  • Molecular Weight: Approximately 173.18 g/mol
  • InChI Key: VTAARTQTOOYTES-RGDLXGNYSA-N

Structural Features

  • The compound features a bicyclic framework that includes two carboxylic acid groups and an amino group.
  • The stereochemistry is defined by specific chiral centers at positions 1, 2, 5, and 6, which are critical for its biological activity .
Chemical Reactions Analysis

LY354740 participates in several chemical reactions:

  1. Oxidation: The compound can undergo oxidation to form various derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can convert LY354740 into different derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The amino and carboxylic acid groups can engage in substitution reactions with reagents like alkyl halides and acyl chlorides.

Major Products

The major products from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with diverse functional groups .

Mechanism of Action

The mechanism of action for (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid primarily involves its interaction with group II metabotropic glutamate receptors:

  1. Agonist Activity: LY354740 acts as a selective agonist at these receptors, leading to downstream effects such as modulation of neurotransmitter release and inhibition of cAMP formation.
  2. Pharmacological Effects: In vivo studies have demonstrated that oral administration of LY354740 can produce anxiolytic effects and reduce seizure activity, indicating its potential therapeutic applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of amino and carboxylic groups makes it reactive towards acylation and alkylation reactions.

Relevant Data

The compound exhibits specific melting points and boiling points that are essential for its characterization during synthesis and analysis .

Applications

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has diverse scientific applications:

  1. Research Tool: It is widely used in studies related to metabotropic glutamate receptors to understand their role in neurological disorders.
  2. Pharmacology: Investigated for potential therapeutic use in treating anxiety disorders and other stress-related conditions due to its agonistic effects on metabotropic glutamate receptors.
  3. Drug Development: Serves as a lead compound for developing new drugs targeting glutamate receptor pathways .
Introduction to Metabotropic Glutamate Receptors (mGluRs) and Ligand Design

Metabotropic glutamate receptors (mGluRs) constitute a family of eight Class C G protein-coupled receptors (GPCRs) pivotal in modulating synaptic transmission and neuronal excitability. They are categorized into three groups: Group I (mGlu1/5, Gq-coupled), Group II (mGlu2/3, Gi/o-coupled), and Group III (mGlu4/6/7/8, Gi/o-coupled). Unlike ionotropic glutamate receptors, mGluRs mediate slower neuromodulatory effects, making them attractive targets for neuropsychiatric disorders where fine-tuning synaptic glutamate is therapeutic. Ligand design focuses on developing subtype-selective compounds that interact with the orthosteric (glutamate-binding) site or allosteric sites, with conformational restriction emerging as a key strategy to enhance selectivity and metabolic stability [1] [6].

Discovery and Rationale for Targeting Group II mGluRs in Neuropsychiatric Disorders

Group II mGluRs (mGlu2/3) are primarily presynaptic autoreceptors that inhibit glutamate release upon activation. Dysregulated glutamatergic transmission is implicated in anxiety, schizophrenia, and addiction. Preclinical studies demonstrated that mGlu2/3 activation reduces excessive synaptic glutamate, dampening hyperexcitability in neural circuits. Orthosteric agonists like LY354740 (the research code for (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid) emerged as lead compounds due to their ability to suppress glutamate release without inducing receptor desensitization or neuronal toxicity. In contrast to Group I mGluR antagonists, which risk psychotomimetic effects, Group II agonists offer a favorable safety profile in early-phase trials for anxiety and schizophrenia [4] .

Table 1: Key Group II mGluR Agonists in Neuropsychiatric Research

Compound NameStructureReceptor AffinityPrimary Indications
LY354740 (Eglumetad)Bicyclo[3.1.0]hexane scaffoldHigh affinity mGlu2/3 (EC₅₀ ~5-10 nM)Anxiety, Schizophrenia
LY379268Oxygen-substituted bicyclohexaneEnhanced mGlu2 selectivitySchizophrenia, Neuroinflammation
LY404039 (Pomaglumetad)Prodrug of LY404040mGlu2/3 agonistSchizophrenia (Phase III)

Conformational Restriction Strategies in Glutamate Analog Development

Traditional glutamate analogs (e.g., L-CCG-IV) suffer from poor selectivity, metabolic instability, and limited blood-brain barrier (BBB) penetration due to their flexible backbones. Conformational restriction—locking the molecule into its bioactive geometry—addresses these limitations:

  • Reduced Rotational Freedom: Limiting bond rotation minimizes entropic penalties upon receptor binding, enhancing affinity.
  • Fixed Distance Between Pharmacophores: The distance between the amino and distal carboxylic acid groups is critical for mGluR activation. Bicyclic scaffolds enforce this distance optimally for Group II receptors.
  • Steric Blocking of Metabolism: Rigid structures shield labile groups (e.g., amino acids) from enzymatic degradation.LY354740 exemplifies this approach: its bicyclo[3.1.0]hexane core locks the glutamate-equivalent pharmacophores (α-amino and α,ω-dicarboxylic acids) in a folded conformation, mirroring the bound state of glutamate in the Venus flytrap domain (VFTD) of Group II mGluRs [1] [5] [7].

Table 2: Impact of Conformational Restriction on Pharmacological Properties

ParameterFlexible Glutamate Analogs (e.g., L-AP4)Conformationally Restricted (e.g., LY354740)Advantage
SelectivityLow (cross-reactivity with iGluRs/mGluRs)High (Group II-specific)Reduced off-target effects
Metabolic StabilityShort plasma half-life (peptidase cleavage)Enhanced stability (t₁/₂ > 2h in vitro)Improved bioavailability
BBB PenetrationPoor (polar surface area > 90 Ų)Moderate (cLogP = -3.2)CNS activity achievable

Structural Uniqueness of Bicyclo[3.1.0]hexane Scaffolds in Receptor Binding

The bicyclo[3.1.0]hexane core in LY354740 imparts exceptional receptor-binding properties:

  • Stereospecificity: The (1S,2S,5R,6S) configuration positions the amino group equatorially and the C6-carboxylic acid axially. This orientation matches complementary residues in the closed-cleft VFTD of mGlu2/3, particularly hydrogen bonding with Ser³⁸⁷ (mGlu3) and hydrophobic interactions with Tyr¹⁴⁴. Substitutions at C2 or C6 abolish activity, confirming geometric precision [1] [5].
  • Three-Dimensional Mimicry: The scaffold adopts a pseudo-boat conformation, superimposing onto glutamate’s extended conformation in Group II VFTD crystal structures (RMSD < 0.5 Å). The bridgehead carbon induces a 115° bend, positioning the C6-carboxylate near Thr¹⁶⁸ for salt-bridge formation.
  • Dimerization Interface Influence: As mGluRs function as dimers, LY354740 stabilizes the active dimer conformation by tightening the inter-subunit VFTD interface. This contrasts with Group I mGluRs, where steric clashes occur with Pro¹⁴⁵ in mGlu5 [1] [6].

Table 3: Binding Interactions of LY354740 in Group II mGluRs

Receptor DomainKey ResiduesInteraction with LY354740Functional Consequence
VFTD (Glutamate site)Arg⁵⁷, Asp⁸⁰, Tyr¹⁴⁴ (mGlu2)Salt bridges (Arg⁵⁷), H-bonding (Asp⁸⁰), π-stacking (Tyr¹⁴⁴)Stabilizes closed VFTD state
Cysteine-Rich Domain (CRD)Cys²⁴⁵-Cys⁴⁰³ disulfideAllosteric coupling via CRD-VFTD hinge motionG-protein activation
Dimer InterfaceSer³⁸⁷ (mGlu3)Hydrogen bonding with C6-carboxylateEnhanced dimer stability

Synthetic Access: LY354740 is synthesized via the Bucherer-Bergs reaction, using chiral ketones and KCN/(NH₄)₂CO₃ to form the hydantoin intermediate, followed by hydrolysis. Isotope-labeled versions (e.g., [¹³C₃,¹⁵N]-LY354740) enable ADME studies, confirming moderate brain penetration [7].

Properties

CAS Number

176199-48-7

Product Name

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

IUPAC Name

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

InChI

InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3-,4-,5-,8-/m0/s1

InChI Key

VTAARTQTOOYTES-RGDLXGNYSA-N

SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

(+)-(1S,2S,5R,6S)-2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
2-aminobicyclo(3.1.0)hexane-2,6-dicarboxylic acid
eglumetad
LY 314582
LY 354740
LY 366563
LY-314582
LY-354740
LY-366563
LY314582
LY354740
LY366563

Canonical SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N

Isomeric SMILES

C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.